1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate
Overview
Description
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C17H23Cl2NO5 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0953282 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Chemistry and Environmental Science
Studies on compounds similar to 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate have explored their roles in organic synthesis and environmental degradation. For example, the degradation pathways of 2,4-dichlorophenoxyacetic acid, a compound structurally related to the one , have been studied for their applications in wastewater treatment and environmental remediation. Such studies indicate the importance of understanding chemical degradation processes in designing more efficient and eco-friendly degradation methods for persistent organic pollutants (Yunfu. Sun & J. Pignatello, 1993).
Catalysis and Polymer Science
Research in catalysis and polymer science has also shown interest in compounds with similar structures. The synthesis and characterization of polymorphic forms of pharmaceutical compounds, for instance, demonstrate the critical role of such chemicals in developing new materials with specific properties. This can lead to the creation of novel polymeric materials with applications in biocompatible devices and drug delivery systems (F. Vogt et al., 2013).
Pharmacology and Biomedical Research
In the realm of pharmacology and biomedical research, similar compounds have been studied for their biological activities, including their roles in inducing peroxisome proliferation. This can have significant implications for understanding the mechanisms of action of various drugs and for the development of new therapeutic agents (J. Reddy & T. P. Krishnakantha, 1975).
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-11-7-12(2)10-18(9-11)5-6-19-15-4-3-13(16)8-14(15)17;3-1(4)2(5)6/h3-4,8,11-12H,5-7,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPOGPMISIGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Cl)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.